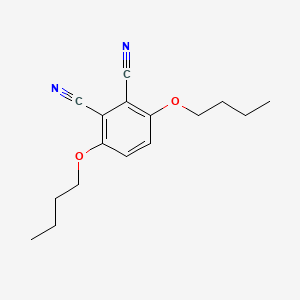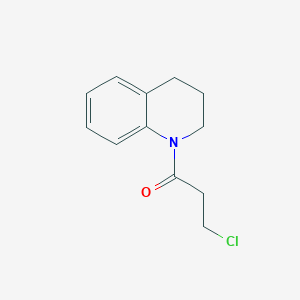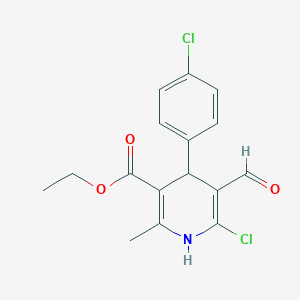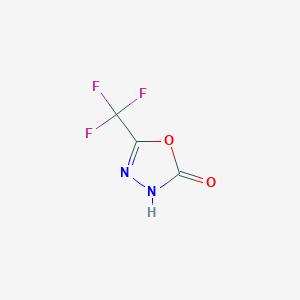
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Übersicht
Beschreibung
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is a fluorinated heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The trifluoromethyl group attached to the ring indicates the presence of three fluorine atoms bonded to a single carbon, which significantly affects the compound's electronic properties and reactivity.
Synthesis Analysis
The synthesis of fluorinated 1,3,4-oxadiazoles can be achieved through various methods. One approach involves the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles, which leads to the formation of 5-perfluoroalkyl-1,2,4-triazoles as final products . Another method exploits unexpected C-C bond cleavage in pentafluorobenzoylamidoximes under mild basic conditions, allowing the synthesis of 1,2,4-oxadiazol-5-ones using trifluoroacetic anhydride as a double acylating agent . Additionally, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite can afford various difluoromethylenated 1,2,4-oxadiazole-containing compounds .
Molecular Structure Analysis
Structural studies on trifluoromethyl substituted 1,3,4-oxadiazoles reveal that these compounds typically have a monoclinic structure. The presence of the trifluoromethyl group influences the solid-state structure due to the electronic properties of the fluorine atoms, leading to the occurrence of C–H⋯F and C–F⋯π interactions, which can partly replace the π–π interactions commonly observed in the crystal structures of 1,3,4-oxadiazole derivatives .
Chemical Reactions Analysis
Fluorinated 1,3,4-oxadiazoles can undergo various chemical reactions. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles can lead to the formation of 5-perfluoroalkyl-1,3,4-oxadiazoles or 5-perfluoroalkyl-1,2,4-triazoles, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL are influenced by the trifluoromethyl group. This group imparts a high degree of electronegativity and lipophobicity, which can affect the compound's solubility, boiling point, and reactivity. The thermal stability and sensitivities of related compounds, such as 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole), have been determined by differential scanning calorimetry and standardized tests . Furthermore, the synthesis and characterization of 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups have been explored to understand the impact of different substituents on the compound's properties . Improved synthesis methods have been developed for perfluoroalkyl substituted 1,3,4-oxadiazoles, which serve as precursors for corresponding 1,2,4-triazoles, and their structures and thermodynamic characteristics have been characterized using various spectroscopic methods and X-ray diffraction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Improved Synthesis Techniques : A study detailed an improved synthesis method for compounds like 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL, leading to more efficient production of these compounds. This research contributes significantly to the chemical synthesis field, especially concerning perfluoroalkyl substituted 1,3,4-oxadiazoles (Grünebaum et al., 2016).
Biological and Medicinal Applications
Anticancer and Anti-Diabetic Potential : A study synthesizing new 1,3,4-oxadiazole derivatives revealed their potential as anticancer and anti-diabetic agents. This indicates the possible therapeutic applications of such compounds in treating various diseases (Shankara et al., 2022).
Inhibition of Acetyl- and Butyrylcholinesterase : Research on 5-Aryl-1,3,4-oxadiazoles shows their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes significant in treating dementias and myasthenia gravis. This demonstrates the compound's relevance in neurodegenerative disease treatment (Pflégr et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFTNAJPQGNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415854 | |
| Record name | 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL | |
CAS RN |
82476-06-0 | |
| Record name | 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




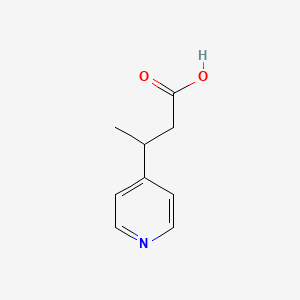
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)


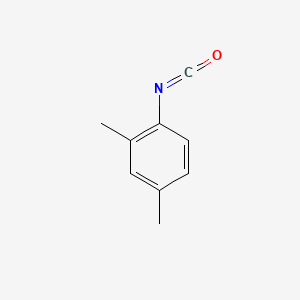

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)
